

A Comparative Guide to the Efficiency of 3-Oxoadipyl-CoA Thiolases

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Compound of Interest

Compound Name: 3-oxoadipyl-CoA

Cat. No.: B1242118

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For researchers and professionals in drug development and metabolic engineering, understanding the efficiency of enzymes is paramount. This guide provides a comparative analysis of different **3-oxoadipyl-CoA** thiolases, enzymes that play a crucial role in the beta-ketoadipate pathway for the degradation of aromatic compounds. The efficiency of these enzymes is a key determinant in the overall flux through this pathway, making them important targets for study and engineering.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the key kinetic parameters for characterized **3-oxoadipyl-CoA** thiolases. A direct comparison of these values provides insights into the catalytic efficiency and substrate affinity of each enzyme.

Enzyme Source	Enzyme Name	Substrate(s)	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Pseudomonas sp. strain B13	3-Oxoadipyl-CoA Thiolase	3-Oxoadipyl-CoA	0.15[1]	7.83[1]	5.22 x 10 ⁴
CoA	0.01[1]				
Thermomonospora fusca	Tfu_0875 (wild-type)	Succinyl-CoA & Acetyl-CoA	2.10	0.0053	2.52
Thermomonospora fusca	Tfu_0875 (N249W mutant)	Succinyl-CoA & Acetyl-CoA	1.37	0.0055	4.01
Thermomonospora fusca	Tfu_0875 (N249W/L163 H mutant)	Succinyl-CoA & Acetyl-CoA	1.14	0.0065	5.70
Thermomonospora fusca	Tfu_0875 (N249W/L163 H/E217L mutant)	Succinyl-CoA & Acetyl-CoA	0.59	0.0098	16.61

Note: The k_{cat} value for Pseudomonas sp. strain B13 was converted from 470 min⁻¹[1]. The kinetic parameters for Tfu_0875 and its mutants are for the condensation reaction of succinyl-CoA and acetyl-CoA.

Experimental Protocols

The determination of the kinetic parameters listed above relies on precise experimental assays. Below are the methodologies employed for the key experiments.

Assay for 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. strain B13 (Thiolysis Reaction)[1]

This assay measures the thiolytic cleavage of **3-oxoadipyl-CoA**.

- Principle: The assay spectrally monitors the decrease in the magnesium-complexed **3-oxoadipyl-CoA** at 305 nm upon the addition of Coenzyme A (CoA), which initiates the thiolysis reaction.
- Reagents:
 - Tris-HCl buffer (pH 8.0)
 - MgCl₂
 - 3-Oxoadipate
 - Succinyl-CoA
 - Purified 3-oxoadipate:succinyl-CoA transferase (for in situ generation of **3-oxoadipyl-CoA**)
 - Coenzyme A (CoA)
 - Enzyme sample (purified **3-oxoadipyl-CoA** thiolase)
- Procedure:
 - Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, 3-oxoadipate, and succinyl-CoA.
 - Add purified 3-oxoadipate:succinyl-CoA transferase to the mixture to synthesize **3-oxoadipyl-CoA** in situ.
 - Incubate the reaction mixture to allow for the formation of the **3-oxoadipyl-CoA-Mg²⁺** complex, which absorbs at 305 nm.
 - Initiate the thiolase reaction by adding a known concentration of CoA and the **3-oxoadipyl-CoA** thiolase enzyme sample.
 - Monitor the decrease in absorbance at 305 nm over time using a spectrophotometer.
 - Calculate the initial reaction velocity from the linear portion of the absorbance curve.

- Determine the kinetic parameters (K_m and V_{max}) by measuring the initial velocities at varying concentrations of **3-oxoadipyl-CoA** and CoA and fitting the data to the Michaelis-Menten equation. k_{cat} is calculated from V_{max} and the enzyme concentration.

Assay for 3-Ketoacyl-CoA Thiolase (Tfu_0875) (Condensation Reaction)

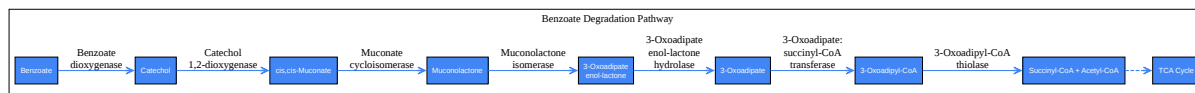
This assay measures the condensation of succinyl-CoA and acetyl-CoA to form **3-oxoadipyl-CoA**.

- Principle: This is a coupled-enzyme assay that indirectly measures the amount of CoA released during the condensation reaction. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB^{2-}), which is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
- Reagents:
 - Tris buffer (pH 7.4)
 - KCl
 - Acetyl-CoA
 - Succinyl-CoA (or other dicarbonyl-CoA)
 - Purified Tfu_0875 enzyme or its mutants
 - DTNB solution
- Procedure:
 - Prepare a reaction mixture containing Tris buffer, KCl, acetyl-CoA, and succinyl-CoA.
 - Add the purified Tfu_0875 enzyme to initiate the condensation reaction.
 - Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

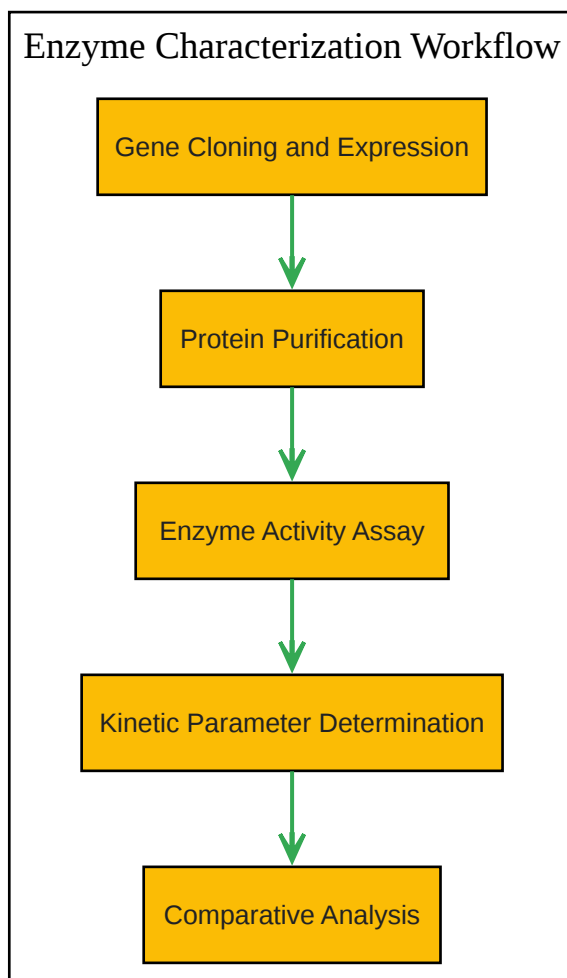
- Stop the reaction and develop the color by adding a DTNB solution.
- Measure the absorbance of the resulting TNB^{2-} at 412 nm using a spectrophotometer.
- Create a standard curve using known concentrations of CoA to determine the amount of CoA released in the enzymatic reaction.
- Calculate the initial reaction velocity.
- Determine the kinetic parameters by varying the concentrations of succinyl-CoA and acetyl-CoA and fitting the data to the appropriate kinetic model.

Signaling Pathway and Experimental Workflow

To provide a broader context, the following diagrams illustrate a key metabolic pathway involving **3-oxoadipyl-CoA** thiolase and a typical experimental workflow for its characterization.



Enzyme Characterization Workflow



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References

- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
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